molecular formula C16H10N6O2S3 B2469687 2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1207000-88-1

2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B2469687
CAS RN: 1207000-88-1
M. Wt: 414.48
InChI Key: HDIIHFGDDYNARS-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a thiophene ring, an oxadiazole ring, and a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one ring. These groups are known to exhibit various biological activities .


Synthesis Analysis

While the specific synthesis of this compound is not detailed in the literature, compounds with similar structures are often synthesized through cyclization processes or domino reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not detailed in the literature, compounds with similar structures often undergo reactions at the nitrogen or sulfur atoms, or at the carbon atoms adjacent to these heteroatoms .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing various heterocyclic derivatives with potential biological activities. For instance, Rateb (2014) reported the synthesis of pyridopyrazolopyrimidine derivatives and triazine derivatives from reactions involving similar chemical structures. These synthetic approaches offer routes to new chemical entities with diverse applications in medicinal chemistry and drug discovery (Rateb, 2014).

Antimicrobial Activity

El-hashash et al. (2012) synthesized new derivatives with the objective of studying their antimicrobial activity. The synthesis of such compounds, including 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and pyrazolo-derivatives, demonstrates the potential application of similar compounds in addressing microbial resistance (El-hashash et al., 2012).

Anticancer Activity

The development of compounds with anticancer activity is a significant area of research. Saad et al. (2011) reported the synthesis of new fused heterocyclic compounds, including triazines bearing thiophene moieties, and evaluated their anticancer activity. These compounds showed activity as cytotoxic agents against different cancer cell lines, highlighting the therapeutic potential of related structures in oncology (Saad et al., 2011).

Antitumor and Antiangiogenic Effects

Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects in mouse tumor models. This study suggests that similar compounds could be explored for their potential in inhibiting tumor growth and angiogenesis, contributing to cancer therapy (Chandrappa et al., 2010).

properties

IUPAC Name

2-thiophen-2-yl-7-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N6O2S3/c23-15-10-7-9(11-3-1-5-25-11)20-22(10)16(19-18-15)27-8-13-17-14(21-24-13)12-4-2-6-26-12/h1-7H,8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIIHFGDDYNARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

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